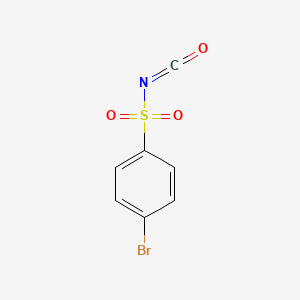

4-Bromobenzenesulfonyl isocyanate

Description

4-Bromobenzenesulfonyl isocyanate (CAS 7018-74-8) is a brominated aromatic isocyanate characterized by a sulfonyl group (-SO₂) and an isocyanate (-NCO) moiety attached to a benzene ring. The bromine atom at the para position enhances its electrophilicity and influences its reactivity in nucleophilic addition reactions. This compound is primarily used in organic synthesis, particularly in the preparation of sulfonamide derivatives and functionalized polymers, due to its dual reactive sites (sulfonyl and isocyanate groups) .

Properties

IUPAC Name |

4-bromo-N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3S/c8-6-1-3-7(4-2-6)13(11,12)9-5-10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTAVLHJSNLEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N=C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The predominant synthesis involves reacting 4-bromobenzenesulfonamide with phosgene (COCl₂) under catalytic conditions. The process leverages hydrocarbyl isocyanates (e.g., n-butyl or phenyl isocyanate) to accelerate the reaction while minimizing phosgene excess. The mechanism proceeds via nucleophilic attack of the sulfonamide’s nitrogen on phosgene, forming an intermediate chlorocarbonyl adduct, which subsequently eliminates HCl to yield the isocyanate (Fig. 1).

-

Drying Step : 4-Bromobenzenesulfonamide (1.0 mol) is dissolved in chlorobenzene (1 L) and azeotropically dried to remove trace water.

-

Catalyst Addition : n-Butyl isocyanate (0.4 mol) is introduced at 100°C.

-

Phosgenation : Phosgene (1.8 mol) is bubbled into the mixture over 3 hours at 128–130°C.

-

Workup : The reaction is purged with nitrogen, followed by distillation to recover chlorobenzene and catalyst. Vacuum distillation isolates 4-bromobenzenesulfonyl isocyanate (89% yield).

Critical Parameters :

Catalytic Efficiency Comparison

Catalyst selection significantly impacts reaction kinetics and yield (Table 1).

Table 1: Catalyst Screening for Phosgenation of 4-Bromobenzenesulfonamide

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| n-Butyl isocyanate | 128–130 | 3.0 | 89 |

| Phenyl isocyanate | 128–130 | 3.5 | 82 |

| Cyclohexyl isocyanate | 130 | 3.2 | 85 |

n-Butyl isocyanate outperforms aryl variants due to enhanced solubility and nucleophilicity.

Synthesis via 4-Bromobenzenesulfonyl Chloride

Sulfonamide Intermediate Preparation

4-Bromobenzenesulfonamide, the phosgenation precursor, is synthesized from 4-bromobenzenesulfonyl chloride through ammonolysis:

-

Ammonia Reaction : 4-Bromobenzenesulfonyl chloride (1.2 mol) is added to a stirred mixture of aqueous ammonia (1.0 mol), dichloromethane (DCM), and triethylamine (2.0 mol) at 25°C.

-

Workup : After 12 hours, the organic layer is separated, dried (Na₂SO₄), and concentrated to afford the sulfonamide (70–75% yield).

Characterization Data :

Direct Conversion Challenges

Attempts to bypass the sulfonamide intermediate by reacting 4-bromobenzenesulfonyl chloride with cyanate salts (e.g., KOCN) have yielded <30% due to competing hydrolysis and oligomerization. Stabilizing agents like triphosgene (bis(trichloromethyl) carbonate) may mitigate these issues but require further optimization.

Advanced Methodologies and Optimization

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (e.g., o-dichlorobenzene) enhance phosgene solubility and thermal stability, enabling higher-temperature reactions (Table 2).

Table 2: Solvent Screening for Phosgenation at 130°C

| Solvent | Boiling Point (°C) | Yield (%) |

|---|---|---|

| Chlorobenzene | 131 | 89 |

| o-Dichlorobenzene | 180 | 91 |

| Toluene | 111 | 72 |

High-boiling solvents improve conversion by reducing phosgene volatilization.

Phosgene Alternatives

Due to phosgene’s toxicity, researchers have explored in situ generators like triphosgene. In one trial, triphosgene (0.6 mol) with DABCO (1,4-diazabicyclo[2.2.2]octane) achieved 78% yield, albeit with slower kinetics.

Characterization and Quality Control

Spectroscopic Identification

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzenesulfonyl isocyanate undergoes various chemical reactions, including:

Nucleophilic substitution: Reacts with nucleophiles such as amines to form sulfonamide derivatives.

Cycloaddition: Participates in cycloaddition reactions with compounds containing multiple bonds.

Hydrolysis: Hydrolyzes in the presence of water to form 4-bromobenzenesulfonic acid and carbon dioxide.

Common Reagents and Conditions

Amines: Used in nucleophilic substitution reactions to form sulfonamide derivatives.

Solvents: Acetonitrile, dichloromethane, and tetrahydrofuran are commonly used solvents.

Catalysts: Bases like triethylamine are often used to facilitate reactions.

Major Products Formed

Sulfonamides: Formed through nucleophilic substitution with amines.

Sulfonic acids: Formed through hydrolysis.

Scientific Research Applications

Synthesis of Pharmaceuticals

4-BSI is employed in the synthesis of various pharmaceutical compounds. Its ability to introduce sulfonamide groups into organic molecules makes it valuable in drug design.

Case Study: Antiviral Agents

Research has demonstrated that 4-BSI can be utilized to modify antiviral agents, enhancing their efficacy against viral infections. The compound acts as a reactive intermediate, facilitating the formation of more complex structures that exhibit improved biological activity .

Modification of Oligonucleotides

Another significant application of 4-BSI is in the modification of oligonucleotides for therapeutic purposes. The compound can be used to create modified oligonucleotides that enhance cellular delivery and stability.

Research Findings

Studies have shown that oligonucleotides modified with 4-BSI can effectively inhibit gene expression, making them potential candidates for gene therapy applications . This modification allows for targeted delivery to specific tissues, such as the liver, improving therapeutic outcomes.

Organic Synthesis

4-BSI plays a crucial role in organic synthesis, particularly in the formation of sulfonamides and isothiocyanates.

Application Table

Research and Development

In research settings, 4-BSI is utilized as a reagent for developing new chemical entities. Its reactivity allows chemists to explore novel synthetic pathways.

Example: Catalyst Development

Recent studies have focused on using 4-BSI in catalyst systems for cyclotrimerization reactions involving isocyanates, showcasing its utility in advancing synthetic methodologies .

Industrial Applications

Beyond laboratory settings, 4-BSI finds applications in industrial processes, particularly in the production of specialty chemicals and agrochemicals.

Industrial Use Case

The compound can be employed in the formulation of pesticides and herbicides, where its reactivity contributes to the development of effective agrochemical products .

Mechanism of Action

The mechanism of action of 4-bromobenzenesulfonyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) reacts with nucleophilic sites on other molecules, forming stable covalent bonds. This reactivity is utilized in various chemical synthesis processes to modify and functionalize molecules.

Comparison with Similar Compounds

Comparison with Similar Brominated Aromatic Isocyanates

The reactivity, applications, and safety profiles of 4-bromobenzenesulfonyl isocyanate differ significantly from structurally related compounds. Below is a detailed comparison:

Structural and Functional Group Variations

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| This compound | 7018-74-8 | C₇H₄BrNO₃S | 262.08 g/mol | -NCO, -SO₂, -Br (para) |

| 4-Bromophenyl isocyanate | 2493-02-9 | C₇H₄BrNO | 198.02 g/mol | -NCO, -Br (para) |

| 4-Bromo-2-chloro-6-methylphenyl isocyanate | 77159-77-4 | C₈H₅BrClNO | 260.49 g/mol | -NCO, -Br (para), -Cl, -CH₃ (ortho, meta) |

| 4-Bromo-3-fluorophenyl isothiocyanate | — | C₇H₃BrFNS | 232.07 g/mol | -NCS, -Br (para), -F (meta) |

Key Observations :

- The sulfonyl group in this compound increases its polarity and acidity compared to simpler bromophenyl isocyanates, enhancing its utility in reactions requiring electron-deficient aromatic systems .

- Halogen substituents (Br, Cl, F) and methyl groups modulate steric and electronic effects. For example, 4-bromo-2-chloro-6-methylphenyl isocyanate exhibits higher steric hindrance, reducing its reactivity in bulky environments .

Research Findings and Industrial Relevance

- Polymer Science : this compound’s dual functionality enables its use in synthesizing sulfonated polyurethanes with enhanced ionic conductivity, relevant in fuel cell membranes .

- Pharmaceuticals : Derivatives of 4-bromophenyl isocyanate are intermediates in β-carboline alkaloid synthesis, showing antitumor and antiviral activity .

- Surface Chemistry : Isocyanate-functionalized surfaces modified with brominated aromatic compounds demonstrate improved immobilization efficiency (>73%) for bioactive molecules .

Biological Activity

4-Bromobenzenesulfonyl isocyanate (BBSI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of BBSI, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C7H6BrNOS2

- Molecular Weight : 251.15 g/mol

- Structure : The compound features a bromobenzene moiety attached to a sulfonyl group and an isocyanate functional group, which contributes to its reactivity and biological activity.

BBSI exhibits several mechanisms that contribute to its biological effects:

- Inhibition of Enzymatic Activity : BBSI has been shown to inhibit various enzymes, including those involved in cancer cell proliferation. For instance, it targets the mitochondrial respiratory chain, leading to reduced ATP production in cancer cells .

- Cytotoxic Effects : Studies indicate that BBSI induces apoptosis in specific cancer cell lines. The cytotoxicity is dose-dependent, with lower concentrations showing significant effects on cell viability .

- Histamine Release Modulation : Research suggests that BBSI can influence histamine release from mast cells, which may have implications for allergic responses and inflammation .

Biological Activity Overview

Case Study 1: Anticancer Effects

A study evaluated the anticancer properties of BBSI on various pancreatic cancer cell lines. The results demonstrated that BBSI effectively inhibited cell proliferation with an IC50 value of 0.58 μM, indicating its potential as a therapeutic agent against pancreatic cancer .

Case Study 2: Histamine Release

In another investigation focusing on allergic responses, BBSI was tested for its ability to modulate histamine release from RBL-2H3 mast cells. The findings revealed that BBSI significantly inhibited histamine release induced by various stimuli, suggesting its potential application in treating allergic conditions .

Research Findings

Recent research highlights the following findings regarding the biological activity of BBSI:

- Structure-Activity Relationship (SAR) : The structural components of BBSI are crucial for its biological activity. Modifications to the bromobenzene or sulfonyl groups can significantly alter its efficacy and selectivity against target enzymes or receptors .

- Toxicological Profile : While BBSI shows promising biological activity, understanding its toxicological profile is essential for therapeutic applications. Preliminary studies indicate that at therapeutic doses, BBSI exhibits manageable toxicity levels; however, further investigations are required for comprehensive safety assessments .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 4-Bromobenzenesulfonyl isocyanate from sulfonamide precursors?

Methodological Answer:

The synthesis typically involves reacting 4-bromobenzenesulfonamide with phosgene or triphosgene under anhydrous conditions. A common protocol includes:

- Reagents: Phosgene (or safer alternatives like triphosgene) in dichloromethane (DCM) .

- Conditions: Anhydrous environment, controlled temperature (0–5°C), and inert gas (N₂/Ar) to prevent hydrolysis .

- Workup: Distillation or recrystallization to isolate the product. Yield optimization requires precise stoichiometry and slow reagent addition to minimize side reactions like carbamate formation .

Validation: Monitor reaction progress via TLC or FTIR for the disappearance of sulfonamide N-H stretches (~3300 cm⁻¹) and emergence of isocyanate peaks (~2270 cm⁻¹) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Impervious gloves (nitrile), sealed goggles, and respiratory protection (NIOSH-approved masks for vapors) .

- Ventilation: Use fume hoods for all manipulations to avoid inhalation exposure (H330 hazard) .

- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent toxic gas release .

- Emergency Measures: For skin/eye contact, rinse immediately with water for ≥15 minutes; seek medical evaluation due to severe irritation risks (H315, H319) .

Basic: Which analytical methods are recommended for quantifying this compound purity?

Methodological Answer:

- Indirect GC: React with n-dibutylamine (n-DBA) to form urea derivatives, then quantify unreacted n-DBA. Advantages include stability and applicability to non-volatile isocyanates .

- HPLC: Direct analysis using reverse-phase columns (C18) with UV detection (λ = 254 nm). Validate with spike-recovery tests (≥95% recovery) .

- FTIR/NMR: Confirm structural integrity via characteristic isocyanate peaks (FTIR: 2270 cm⁻¹; NMR: δ 120–130 ppm for NCO) .

Advanced: How can reaction mechanisms involving this compound be elucidated using spectroscopic techniques?

Methodological Answer:

- In-situ FTIR: Track isocyanate consumption during reactions (e.g., with amines/alcohols) by monitoring NCO peak intensity .

- NMR Kinetics: Use deuterated solvents (CDCl₃) to observe intermediate formation (e.g., carbamates) via ¹³C or ¹H shifts .

- Mass Spectrometry (HRMS): Identify transient intermediates (e.g., acylimidazoles) in nucleophilic substitution reactions .

Challenge: Isocyanate reactivity requires rapid quenching (e.g., with methanol) to stabilize intermediates for analysis .

Advanced: What strategies mitigate degradation of this compound during long-term storage?

Methodological Answer:

- Storage Conditions: Store at 0–6°C in amber vials under inert gas (Ar) to prevent hydrolysis and photodegradation .

- Stabilizers: Add molecular sieves (3Å) to absorb moisture or inhibitors like triethyl phosphate (0.1% w/w) .

- Stability Testing: Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to quantify degradation products (e.g., sulfonamides) .

Advanced: How can this compound be utilized in enzyme immobilization studies?

Methodological Answer:

- Covalent Binding: React isocyanate groups with enzyme lysine residues to form stable carbamate linkages. Optimize pH (8–9) and temperature (4°C) to retain enzyme activity .

- Support Functionalization: Graft onto polymers (e.g., polyether) via nucleophilic attack by hydroxyl groups. Characterize grafting density via elemental analysis or XPS .

Case Study: Immobilized lipases showed 80% activity retention after 10 reuse cycles when coupled via sulfonyl isocyanate .

Advanced: What are the challenges in analyzing this compound using direct vs. indirect GC methods?

Methodological Answer:

- Direct GC Limitations: Thermal lability leads to decomposition at >200°C, complicating quantification. Requires derivatization (e.g., trimethylsilylation) .

- Indirect GC Advantages: React with n-DBA to form stable ureas. Calibrate using n-DBA standards, eliminating need for pure isocyanate references .

Validation: Cross-validate with HPLC to ensure method accuracy (RSD <5%) .

Advanced: How to design experiments to assess the biological activity of this compound derivatives?

Methodological Answer:

- Derivative Synthesis: React with amines/thiols to generate sulfonylureas/sulfonylthioureas. Purify via column chromatography (hexane:EtOAc) .

- Bioactivity Screening:

Advanced: What cross-disciplinary approaches integrate this compound into advanced material synthesis?

Methodological Answer:

- Polymer Modification: Incorporate into polyurethanes for enhanced thermal stability. Monitor Tg shifts via DSC .

- MOF Functionalization: React with metal-organic frameworks (MOFs) to create sulfonamide-linked networks for gas storage .

- Surface Coating: Use as a crosslinker in epoxy resins; evaluate adhesion and corrosion resistance via ASTM standardized tests .

Challenge: Control reactivity using blocking groups (e.g., tert-butoxycarbonyl) to prevent premature polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.